molecular formula C27H25N5O3S B5408506 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B5408506
M. Wt: 499.6 g/mol
InChI Key: MEKVCHBPNSMLCH-HYARGMPZSA-N
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Description

2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, methoxyphenyl derivatives, and thiazolopyrimidine precursors. The reaction conditions may involve:

    Condensation reactions: To form the pyrazole and thiazolopyrimidine rings.

    Catalysts: Such as acids or bases to facilitate the reactions.

    Solvents: Like ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants.

Industrial Production Methods

Industrial production may scale up these reactions using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl and pyrazole moieties.

    Reduction: Reduction reactions can modify the oxo group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its biological activity.

    Biochemistry: Studied for its interactions with biological macromolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways may include:

    Inhibition of enzyme activity: By binding to the active site.

    Modulation of receptor function: By acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures.

    Pyrazole derivatives: Compounds with the pyrazole ring system.

Uniqueness

    Structural complexity: The combination of multiple functional groups and ring systems.

    Biological activity: Unique interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

(2E)-2-[(1-ethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-4-31-16-18(15-28-31)14-22-26(34)32-24(19-10-12-21(35-3)13-11-19)23(17(2)29-27(32)36-22)25(33)30-20-8-6-5-7-9-20/h5-16,24H,4H2,1-3H3,(H,30,33)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKVCHBPNSMLCH-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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